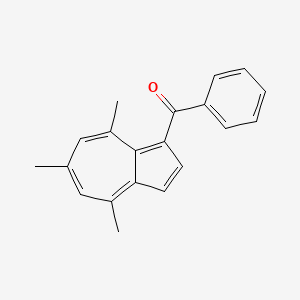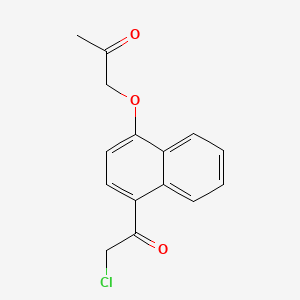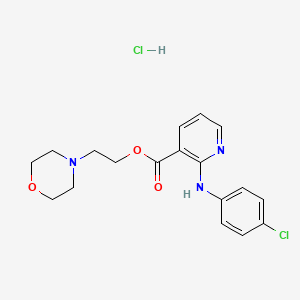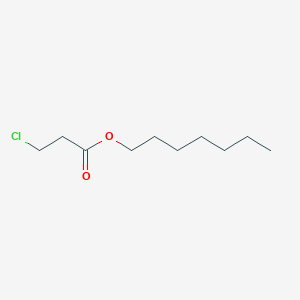
2-Iodosyl-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodosyl-1,3,5-trimethylbenzene is an organoiodine compound with the molecular formula C₉H₁₁IO. It is a hypervalent iodine compound, which means it contains an iodine atom that forms more bonds than typically expected. This compound is known for its unique reactivity and is used in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodosyl-1,3,5-trimethylbenzene can be synthesized through several methods. One common method involves the oxidation of 2-iodo-1,3,5-trimethylbenzene using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodosyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen to other substrates.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are often oxygenated derivatives of the starting material.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodosyl-1,3,5-trimethylbenzene has several applications in scientific research:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and as a reagent in pharmaceutical chemistry is ongoing.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Iodosyl-1,3,5-trimethylbenzene involves the transfer of an oxygen atom to substrates, a process known as oxygenation. The hypervalent iodine center facilitates this transfer, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodosylbenzene: Another hypervalent iodine compound with similar oxidizing properties.
2-Iodo-1,3,5-trimethylbenzene: The precursor to 2-Iodosyl-1,3,5-trimethylbenzene, used in its synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hypervalent iodine compounds. Its trimethylbenzene backbone provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
75851-49-9 |
|---|---|
Molekularformel |
C9H11IO |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
2-iodosyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
NGUIHHFSHBFBKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)I=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
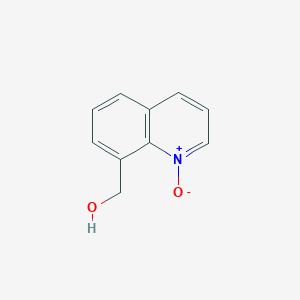
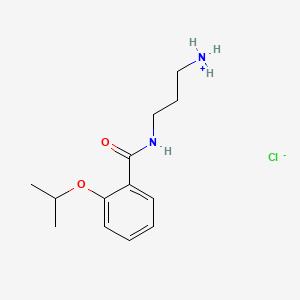


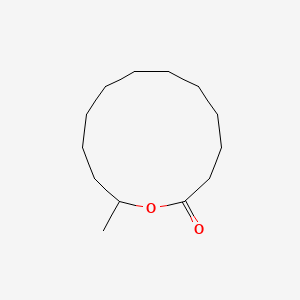
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)
![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)
